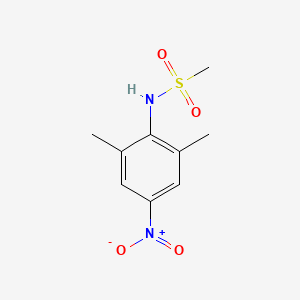

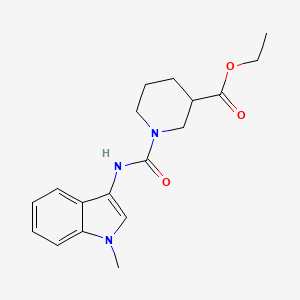

![molecular formula C23H26FN3O5S B2521367 N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide CAS No. 1025032-87-4](/img/structure/B2521367.png)

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzenesulfonamide and fluorobenzamide are present in the compounds discussed in the papers. These motifs are commonly found in molecules with significant pharmacological properties, such as COX-2 inhibition, which is a target for anti-inflammatory drugs , and dopamine receptor affinity, which is relevant in the context of neurological disorders .

Synthesis Analysis

The synthesis of related compounds involves the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring, which has been shown to preserve COX-2 potency and increase selectivity for COX-1/COX-2 . Additionally, the synthesis of benzamide derivatives with specific substituents, such as chlorophenyl piperazine, has been reported to yield compounds with high affinity for dopamine D4 receptors . These synthetic approaches could potentially be applied to the synthesis of "this compound," suggesting a multi-step synthesis involving the formation of the piperazine ring, introduction of the butanoyl group, and subsequent attachment of the benzenesulfonyl and fluorobenzamide moieties.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a balance between lipophilic and hydrophilic regions, which is crucial for their interaction with biological targets. The presence of a fluorine atom can significantly affect the molecule's bioactivity by altering its electronic properties and metabolic stability . The piperazine ring, as seen in the dopamine D4 receptor ligand, is a common feature in drug design, providing a scaffold for attaching various substituents that can modulate the molecule's affinity and selectivity for different receptors .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be complex, as demonstrated by the formal [4+2] cycloaddition reaction involving N-fluorobenzamides and maleic anhydride . This reaction proceeds through a radical mechanism and results in the formation of fluorescent aminonaphthalic anhydrides. Although the specific reactions of "this compound" are not detailed, it is likely that the compound could undergo similar radical-based reactions due to the presence of the fluorobenzamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The benzenesulfonamide and fluorobenzamide groups are likely to contribute to the compound's solubility, stability, and overall reactivity. The introduction of a fluorine atom typically increases the compound's lipophilicity and can improve its pharmacokinetic properties, such as absorption and metabolic stability . The piperazine ring is known to be a versatile linker that can affect the conformational flexibility of the molecule, which in turn can influence its binding to biological targets .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research has shown that fluorobenzamides, including compounds with structures similar to N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide, exhibit significant antimicrobial activities. For instance, Desai et al. (2013) synthesized 5-arylidene derivatives of fluorobenzamides, demonstrating enhanced antimicrobial activity against various bacterial and fungal strains, highlighting the importance of the fluorine atom in the benzoyl group for antimicrobial potency (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

Novel derivatives of benzenesulfonylguanidine, a scaffold related to the core structure of this compound, have been investigated for their antiproliferative activity against human cancer cell lines, including colon carcinoma, breast cancer, and cervical cancer. Compounds containing 4-methylpiperazine rings showed potent growth inhibition, suggesting the therapeutic potential of such structures in cancer treatment (Pogorzelska, Sławiński, Kawiak, & Jasińska, 2017).

Enzyme Inhibition

N-(4-phenylthiazol-2-yl)benzenesulfonamides, which share a similar benzenesulfonamide moiety with this compound, have been synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme is involved in the kynurenine pathway, which has been linked to neurodegenerative diseases, indicating the potential of these compounds in therapeutic applications (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Material Science Applications

In material science, the specific catalytic functions of compounds similar to this compound have been explored. Morihara et al. (1988) described the use of dibenzamide or N-benzoylbenzenesulfonamide as templates to imprint specific adsorption sites on the surface of silica gel, demonstrating enzyme-like catalytic functions for specific organic reactions (Morihara, Kurihara, & Suzuki, 1988).

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O5S/c1-2-6-20(28)26-13-15-27(16-14-26)23(30)22(33(31,32)19-7-4-3-5-8-19)25-21(29)17-9-11-18(24)12-10-17/h3-5,7-12,22H,2,6,13-16H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLNODHTGDEJCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

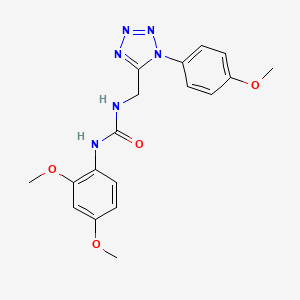

![N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2521284.png)

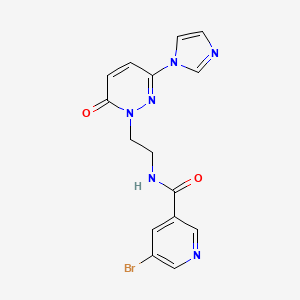

![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)

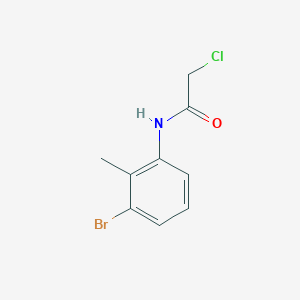

![4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2521288.png)

![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)

![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)

![2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid](/img/structure/B2521303.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)